molecular formula C20H25ClN2O2S B2669385 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-23-0

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2669385
CAS RN: 955533-23-0
M. Wt: 392.94
InChI Key: JZISJOAXSBSMGB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, also known as PTQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent.

Scientific Research Applications

Tetrahydroquinoline Derivatives Synthesis

Tetrahydroquinoline derivatives are synthesized through reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides, showcasing their potential in creating complex molecular structures. These derivatives are characterized by analytical and spectroscopic data, with their chemical behavior studied extensively. Such derivatives could be precursors for more complex compounds with potential applications in drug development and material science Cremonesi, Croce, & Gallanti, 2010.

Antimicrobial Agents

Some quinoline derivatives clubbed with sulfonamide moiety have been synthesized as antimicrobial agents. These compounds exhibit significant activity against Gram-positive bacteria, indicating their potential application in developing new antimicrobial therapies .

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety have been developed as a new class of antitumor agents. These compounds have been evaluated for their in vitro antitumor activity, with some displaying potency greater than established drugs like Doxorubicin. This underscores the therapeutic potential of such derivatives in oncology Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010.

Catalysts for Transfer Hydrogenation

Half-sandwich ruthenium complexes containing aromatic sulfonamides have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This application is crucial in synthetic organic chemistry, offering a method for reducing ketones to alcohols, which is a valuable reaction in pharmaceutical and fine chemical synthesis Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013.

Nonlinear Optical Properties

Compounds synthesized from 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate have been explored for their nonlinear optical absorption properties using laser pulses. This suggests their potential utility in optical limiting applications, which is relevant for protecting optical sensors and human eyes from laser-induced damage Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010.

properties

IUPAC Name

3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-2-12-23-13-4-5-17-14-16(8-9-20(17)23)10-11-22-26(24,25)19-7-3-6-18(21)15-19/h3,6-9,14-15,22H,2,4-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISJOAXSBSMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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